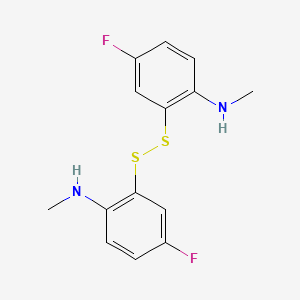
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is a complex organic compound characterized by the presence of fluorine atoms, a methylamino group, and a dithio linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Dithio Linkage: This step involves the reaction of 5-fluoro-2-(methylamino)phenyl with a suitable sulfur donor to form the dithio linkage.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as N-fluoropyridinium salts.
Methylation: The final step involves the methylation of the amine group using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine-substituted positions.
科学研究应用
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its biological activity and pharmacological effects.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high stability and reactivity.
Biological Research: The compound’s interactions with biological systems are explored to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The dithio linkage plays a crucial role in its reactivity and stability, influencing its overall activity in biological systems .
相似化合物的比较
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is unique due to its specific combination of fluorine atoms, methylamino group, and dithio linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine (CAS No. 63755-13-5) is a synthetic compound notable for its complex molecular structure, which includes two fluorine atoms, a methylamino group, and a dithio linkage. This compound has garnered attention for its potential biological activity, particularly in the pharmaceutical field.
Molecular Characteristics
- Molecular Formula : C14H14F2N2S2
- Molecular Weight : 312.401 g/mol
- Density : 1.32 g/cm³
- Boiling Point : 405ºC at 760 mmHg
- LogP : 4.99360, indicating significant lipophilicity which may enhance its bioavailability.
The biological activity of this compound is primarily studied through its interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been compared to other compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for neuroprotective effects.
- Binding Affinity Studies : Interaction studies have indicated that the compound may exhibit significant binding affinities to certain proteins, which is crucial for understanding its therapeutic potential.
Comparative Analysis with Similar Compounds
The unique structural features of this compound can be contrasted with other compounds to highlight its distinctive properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Fluoro-2-methoxyphenyl)-N-methylamine | C11H14F1N1O1 | Contains a methoxy group instead of a dithio linkage |
| 5-Fluoro-N,N-dimethyl-2-(methylamino)aniline | C11H13F1N2 | Lacks dithio linkage, simpler structure |
| N,N-Dimethyl-4-fluoroaniline | C9H12F1N1 | Basic aniline derivative without additional functional groups |
This table illustrates how the dithio functionality and dual fluorination of this compound may confer distinct biological properties compared to simpler analogs.
Study on Enzyme Inhibition
A study investigated the inhibitory effects of various thio derivatives on AChE and BChE. The findings indicated that compounds similar to this compound exhibited moderate to strong inhibition with IC50 values ranging from 1.60 to 311 µM for AChE and lower values for BChE, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxic effects of related compounds on HepG2 cells. Results indicated mild cytotoxicity with selectivity indexes suggesting that some derivatives could be optimized for further development as therapeutic agents .
属性
CAS 编号 |
63755-13-5 |
|---|---|
分子式 |
C14H14F2N2S2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |
InChI |
InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |
InChI 键 |
MBGXLTQUIOPMFJ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















